N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide
Description
Properties
IUPAC Name |
N-phenyl-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3S/c24-20(21-19-11-5-2-6-12-19)23-16-14-22(15-17-23)13-7-10-18-8-3-1-4-9-18/h1-12H,13-17H2,(H,21,24)/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTGPKPSFAHZFS-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=S)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=S)NC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24791768 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide typically involves the reaction of piperazine derivatives with appropriate phenyl and phenylprop-2-en-1-yl precursors. One common method involves the reaction of 1-(3-phenylprop-2-en-1-yl)piperazine with phenyl isothiocyanate under reflux conditions in an organic solvent such as ethanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide has demonstrated potential as a therapeutic agent in various medical applications:
- Enzyme Inhibition : It has been investigated as an acetylcholinesterase inhibitor, which may enhance cholinergic transmission by preventing the breakdown of acetylcholine, making it relevant in treating neurodegenerative diseases such as Alzheimer's .
- Anti-tubercular Activity : Preliminary studies suggest its potential efficacy against tuberculosis, warranting further investigation into its mechanism of action and effectiveness .
- Anticancer Properties : Research indicates that derivatives of piperazine compounds can exhibit anticancer activity. For instance, related compounds have shown promising results in inhibiting cancer cell proliferation, suggesting that N-phenyl derivatives may also hold similar potential .
Material Science
In addition to its biological applications, this compound serves as a building block for synthesizing more complex molecules in material science. Its unique structural features allow it to be utilized in developing new materials with specific properties .
Case Studies and Research Findings
Several studies have explored the biological activities of piperazine derivatives, including N-phenyl compounds:
- Study on Acetylcholinesterase Inhibition : A study demonstrated that certain piperazine derivatives could effectively inhibit acetylcholinesterase activity, supporting their potential use in treating cognitive disorders .
- Anticancer Evaluation : A series of synthesized propanamide derivatives bearing piperazine moieties were evaluated for anticancer activity, showing IC50 values that indicate strong efficacy compared to standard treatments like doxorubicin .
- Neuroprotective Effects : Research has highlighted the neuroprotective effects of piperazine derivatives in animal models, suggesting their role in mitigating neurodegeneration .
Mechanism of Action
The mechanism of action of N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is beneficial in the management of cognitive disorders such as Alzheimer’s disease.
Comparison with Similar Compounds
N-(4-Fluorophenyl)-N-[(2E)-3-phenylprop-2-en-1-yl]urea ()
- Key difference : Urea (-NHCONH-) replaces carbothioamide.
- Physical properties : White solid with distinct melting points (e.g., 135–137°C for fluorophenyl analog).
- Spectral data : IR shows C=O stretch at 1674 cm⁻¹ (vs. C=S stretch ~1250 cm⁻¹ in carbothioamides).
- Elemental analysis: Theoretical vs. experimental C/H/N values show minor discrepancies (e.g., ΔC = +0.59% for methylphenyl urea), suggesting synthetic purity challenges .
PF750 (N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide) ()
- Key difference : Carboxamide (-CONH₂) replaces carbothioamide.
- Biological activity : PF750 is an irreversible FAAH inhibitor (IC₅₀ = 16.2 nM), while carbothioamide analogs may exhibit reversible binding due to sulfur’s reduced electronegativity .
Substituent Variations on the Piperazine Ring
(N-(4-Chlorophenyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazine-1-carbothioamide) ()
- Key difference : 2,3-Dihydrobenzo[d][1,4]dioxine-2-carbonyl group replaces the styryl moiety.
- Synthesis : Reacted with p-chloro isocyanates and TEA in dichloromethane, yielding >70% via nucleophilic addition.
- Activity: Not explicitly stated, but the dihydrodioxine group may enhance solubility compared to hydrophobic styryl groups .
Flunarizine (1-[bis(4-fluorophenyl)methyl]-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine) ()
- Key difference : Bis(4-fluorophenyl)methyl group replaces carbothioamide.
- Activity: Calcium/sodium channel blocker used for migraines and epilepsy.
NCT-503 (PHGDH Inhibitor) ()
- Structure : 4-(Trifluoromethyl)benzyl and carbothioamide on piperazine.
JNJ1661010 (Piperazine-based FAAH Inhibitor) ()
- Structure : 3-Phenyl-1,2,4-thiadiazol-5-yl substituent.
- Activity : Reversible FAAH inhibition (IC₅₀ = 33 ± 2.1 nM). The thiadiazole ring may enhance π-stacking vs. the styryl group in the target compound .
Structural and Pharmacological Implications
Physicochemical Properties
*Estimated using ChemDraw; †Hypothesized based on analogs.
Biological Activity
N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide is a piperazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a phenyl group and a phenylprop-2-en-1-yl group, along with a carbothioamide functional group. Its molecular formula is C20H23N3S, and it has a molecular weight of 351.48 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H23N3S |
| Molecular Weight | 351.48 g/mol |
The biological activity of this compound is primarily attributed to its role as an acetylcholinesterase (AChE) inhibitor . By binding to the active site of AChE, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.
1. Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties, potentially beneficial for treating neurodegenerative conditions. In vitro studies have shown that it can protect neuronal cells from oxidative stress and apoptosis.
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. It has demonstrated significant activity against various bacterial strains, suggesting potential applications in treating infections.
3. Anti-inflammatory Properties
This compound also shows anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
Case Study 1: Neuroprotective Activity
A study conducted on SH-SY5Y neuronal cells revealed that treatment with this compound resulted in reduced levels of reactive oxygen species (ROS) and improved cell viability under oxidative stress conditions. The IC50 for neuroprotection was found to be approximately 5 μM, indicating potent activity without significant cytotoxicity .
Case Study 2: Antimicrobial Efficacy
In antimicrobial assays, the compound exhibited a minimum inhibitory concentration (MIC) ranging from 8 to 32 μg/mL against Gram-positive and Gram-negative bacteria, showcasing its potential as an antibacterial agent .
Data Summary Table
Q & A
(Basic) What are the common synthetic routes for N-phenyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with piperazine derivatives. A representative approach includes:
Core Piperazine Functionalization : Reacting piperazine with cinnamyl bromide [(2E)-3-phenylprop-2-en-1-yl bromide] under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the cinnamyl group at the 4-position of the piperazine ring .
Carbothioamide Introduction : Treating the intermediate with phenyl isothiocyanate in dichloromethane (DCM) or ethanol under reflux to form the carbothioamide moiety at the 1-position .
Purification : Column chromatography or recrystallization (e.g., using ethanol) yields the final product.
Key Considerations : Reaction temperature, solvent polarity, and stoichiometric ratios significantly impact yield. Side reactions, such as oxidation of the thioamide group, require inert atmospheres .
(Basic) What spectroscopic and analytical techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry (e.g., distinguishing E/Z isomerism in the cinnamyl group) .
- IR Spectroscopy : Peaks at ~3300 cm (N–H stretch) and ~1250 cm (C=S stretch) validate the carbothioamide group .
- High-Resolution Mass Spectrometry (HRMS-ESI) : Accurately determines molecular weight (e.g., calculated vs. observed m/z for [M+H]) .
- X-Ray Crystallography : Resolves structural ambiguities (e.g., piperazine chair conformation, disorder in cinnamyl substituents) using programs like SHELXL .
(Advanced) How can X-ray crystallography resolve structural ambiguities in piperazine-carbothioamide derivatives?
Methodological Answer:
- Data Collection : High-resolution single-crystal X-ray diffraction data (Mo Kα radiation) are collected.
- Structure Refinement : SHELXL refines atomic coordinates, accounting for disordered groups (e.g., cinnamyl substituents in two orientations, as seen in related compounds) .
- Validation : The R-factor and residual electron density maps assess model accuracy. For example, in cinnarizinium derivatives, disorder in nitro groups was resolved using occupancy refinement .
Case Study : A related compound, 1-[(2E)-3-phenylprop-2-en-1-yl]piperazine, showed a distorted chair conformation with strong N–H⋯O hydrogen bonds stabilizing the crystal lattice .
(Advanced) What strategies are employed to analyze structure-activity relationships (SAR) for bioactivity?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina predicts binding modes to biological targets (e.g., enzyme active sites). For example, piperazine-carbothioamides were docked into acetylcholinesterase for Alzheimer’s drug development .
- Enzyme Inhibition Assays : IC₅₀ values are determined using spectrophotometric methods (e.g., DPPH scavenging for antioxidant activity) .
- Comparative Studies : Analogues with modified substituents (e.g., fluorophenyl vs. methoxyphenyl) are tested to identify critical pharmacophores .
(Basic) What biological targets are commonly evaluated for this compound?
Methodological Answer:
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi .
- Enzyme Inhibition : Targets include acetylcholinesterase (Alzheimer’s), cyclooxygenase-2 (anti-inflammatory), and DPPH (antioxidant) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess anticancer potential .
(Advanced) How can researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Control Experiments : Validate assay conditions using reference inhibitors (e.g., galantamine for acetylcholinesterase) .
- Purity Verification : Re-characterize compounds via HPLC or LC-MS to rule out impurities .
- Stereochemical Analysis : Ensure E/Z isomerism in the cinnamyl group is consistent, as structural variations alter bioactivity .
(Basic) What are the key challenges in optimizing synthesis yield?
Methodological Answer:
- Side Reactions : Competing nucleophilic attacks on the piperazine ring require controlled stoichiometry .
- Purification Difficulties : Polar byproducts (e.g., unreacted phenyl isothiocyanate) necessitate gradient elution in column chromatography .
- Scale-Up : Transitioning from milligram to gram-scale synthesis may reduce yield due to heat transfer inefficiencies .
(Advanced) How does computational modeling predict metabolic pathways?
Methodological Answer:
- Software Tools : SwissADME or MetaSite predicts Phase I/II metabolism (e.g., oxidation of the cinnamyl group or glucuronidation of the thioamide) .
- Docking with Cytochrome P450 : Identifies potential epoxidation or hydroxylation sites .
- In Vitro Validation : Microsomal assays (e.g., human liver microsomes) confirm predicted metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
